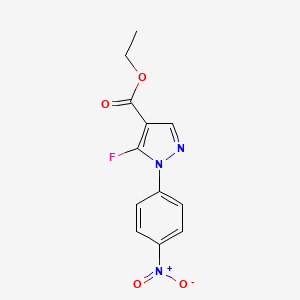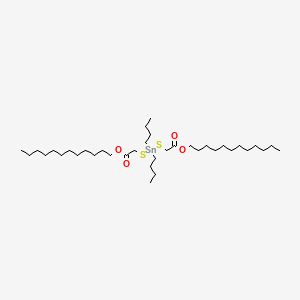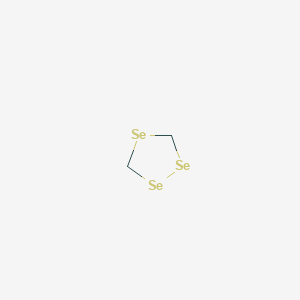
Triselenothane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triselenothane is an organoselenium compound with the molecular formula C₂H₄Se₃ and a molecular weight of 264.93 g/mol . It is characterized by the presence of three selenium atoms in its structure, making it a unique and interesting compound for various scientific studies.
Métodos De Preparación
The synthesis of triselenothane typically involves the reaction of ethylene with selenium in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the proper formation of the compound. Industrial production methods may involve the use of specialized reactors and purification processes to obtain high-purity this compound .
Análisis De Reacciones Químicas
Triselenothane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various selenium-containing compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound into simpler selenium compounds. Reducing agents such as sodium borohydride are often used.
Substitution: this compound can participate in substitution reactions where one or more of its selenium atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides.
Aplicaciones Científicas De Investigación
Triselenothane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, particularly in the treatment of diseases related to oxidative stress and selenium deficiency.
Mecanismo De Acción
The mechanism of action of triselenothane involves its interaction with molecular targets and pathways within cells. As an organoselenium compound, it can modulate oxidative stress by acting as an antioxidant. This involves the neutralization of reactive oxygen species (ROS) and the protection of cellular components from oxidative damage. The specific molecular targets and pathways affected by this compound are still under investigation, but its antioxidant properties are a key aspect of its biological activity .
Comparación Con Compuestos Similares
Triselenothane can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological importance.
Diselenides: Compounds containing two selenium atoms, used in various chemical and biological applications.
This compound is unique due to its three selenium atoms, which confer distinct chemical and biological properties compared to other organoselenium compounds .
Propiedades
Fórmula molecular |
C2H4Se3 |
|---|---|
Peso molecular |
265.0 g/mol |
Nombre IUPAC |
1,2,4-triselenolane |
InChI |
InChI=1S/C2H4Se3/c1-3-2-5-4-1/h1-2H2 |
Clave InChI |
BSSVFSWYRLKWCX-UHFFFAOYSA-N |
SMILES canónico |
C1[Se]C[Se][Se]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




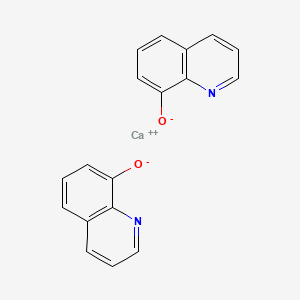
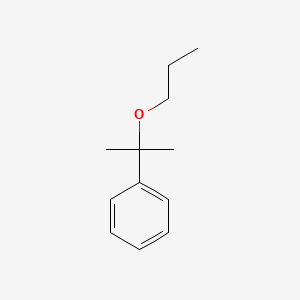


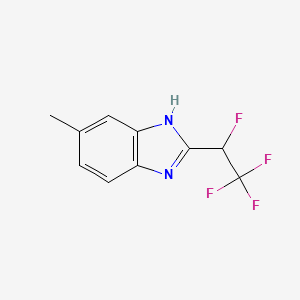
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
